molecular formula C11H16N2O2 B1598944 Tert-butyl N-anilinocarbamate CAS No. 42116-43-8

Tert-butyl N-anilinocarbamate

Cat. No. B1598944
CAS RN: 42116-43-8
M. Wt: 208.26 g/mol
InChI Key: PYEQNXVGJRAEIG-UHFFFAOYSA-N
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Description

Tert-butyl N-anilinocarbamate (TBNAC) is an organic compound with the molecular formula C10H15NO2. It is a colorless, crystalline solid that is used in a variety of scientific applications, including organic synthesis and lab experiments. TBNAC is a versatile compound that has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis of N-Boc-protected anilines

Tert-butyl N-anilinocarbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis. It is used to protect amines from unwanted reactions during a chemical synthesis .

Synthesis of Tetrasubstituted Pyrroles

This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important heterocyclic compounds that are found in many natural products and pharmaceuticals .

Generation of t-Boc–N=O for Diels Alder Reactions

The compound has proven to be useful in a number of recent applications, including the generation of t-Boc–N=O for use as a Diels Alder dienophile . The Diels-Alder reaction is a cornerstone in organic synthesis, allowing for the construction of six-membered rings with good control over regio- and stereochemistry .

Building Units in Photoactive Molecules

Tert-butyl N-anilinocarbamate derivatives are used as building units in the preparation of diverse photoactive molecules . These photoactive molecules have potential applications in the fields of optoelectronics and photopharmacology .

Preparation of Functionalized Amino Acids

Tert-butyl N-anilinocarbamate derivatives are used in the preparation of functionalized amino acids . These functionalized amino acids can be used in peptide synthesis for the development of new pharmaceuticals .

Hydrogen Bonding Studies

The compound has been used in studies of hydrogen bonding patterns in the solid state . Understanding these patterns can provide valuable insights into the properties and behaviors of materials .

properties

IUPAC Name

tert-butyl N-anilinocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h4-8,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEQNXVGJRAEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395633
Record name Tert-butyl N-anilinocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-anilinocarbamate

CAS RN

42116-43-8
Record name 1,1-Dimethylethyl 2-phenylhydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42116-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tert-butyl N-anilinocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42116-43-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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